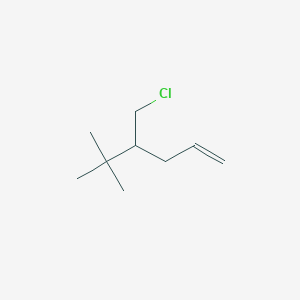

4-(Chloromethyl)-5,5-dimethylhex-1-ene

Description

Properties

Molecular Formula |

C9H17Cl |

|---|---|

Molecular Weight |

160.68 g/mol |

IUPAC Name |

4-(chloromethyl)-5,5-dimethylhex-1-ene |

InChI |

InChI=1S/C9H17Cl/c1-5-6-8(7-10)9(2,3)4/h5,8H,1,6-7H2,2-4H3 |

InChI Key |

GHWTZAFFJOHHML-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(CC=C)CCl |

Origin of Product |

United States |

Preparation Methods

Direct Chlorination of 5,5-Dimethylhex-1-ene Derivatives

One approach involves the selective chlorination of a precursor alkene with a methyl substituent at the 4-position. A typical method uses N-chlorosuccinimide (NCS) or other chlorinating agents under controlled conditions to introduce the chloromethyl group at the 4-position.

- Reagents: N-chlorosuccinimide, chloroform or dichloromethane as solvent

- Conditions: Room temperature to mild heating, often under inert atmosphere to prevent side reactions

- Yield: Moderate to good, depending on substrate purity and reaction time

This method benefits from operational simplicity but requires careful monitoring to avoid over-chlorination or allylic chlorination at undesired positions.

Multi-Step Synthesis via Alcohol Intermediates

An alternative method involves preparing the corresponding alcohol intermediate (4-(hydroxymethyl)-5,5-dimethylhex-1-ene), followed by conversion to the chloromethyl derivative via chlorination reagents such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) .

- Step 1: Synthesis of 4-(hydroxymethyl)-5,5-dimethylhex-1-ene by reduction of the corresponding aldehyde or ester.

- Step 2: Conversion of the alcohol to chloromethyl via reaction with SOCl2 or PCl3.

- Conditions: Typically carried out under anhydrous conditions, with temperature control to avoid elimination or rearrangement.

- Purification: Column chromatography or recrystallization to isolate the pure chloromethyl compound.

This method offers higher selectivity and purity but requires additional synthetic steps.

Comparative Data Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Selectivity | Notes |

|---|---|---|---|---|---|

| Direct chlorination with NCS | N-chlorosuccinimide, CHCl3 | Room temp, inert atmosphere | 60–75 | Moderate | Simple, but risk of over-chlorination |

| Alcohol intermediate chlorination | SOCl2 or PCl3, anhydrous solvents | 0–25 °C, dry conditions | 70–85 | High | Multi-step, higher purity |

| Copper-catalyzed chlorination | CuCl2·2H2O, O2, HCl gas | 60–120 °C, dichloroethane | 85–97 | High | Efficient, scalable, requires optimization |

Research Findings and Mechanistic Insights

- Selectivity Control: The presence of geminal dimethyl groups at the 5-position provides steric hindrance that can direct chlorination preferentially to the 4-(chloromethyl) position, minimizing side reactions.

- Reaction Monitoring: Gas chromatography and nuclear magnetic resonance (NMR) spectroscopy are critical for monitoring reaction progress and verifying structural integrity of the product.

- Purification: Recrystallization from suitable solvents (e.g., dichloromethane, hexane mixtures) and silica gel chromatography are effective for isolating high-purity 4-(Chloromethyl)-5,5-dimethylhex-1-ene.

Summary and Recommendations

- For laboratory-scale synthesis , the multi-step approach via alcohol intermediates followed by chlorination with thionyl chloride offers the best balance of yield and purity.

- For industrial-scale production , copper-catalyzed chlorination under oxygen atmosphere in organic solvents provides a high-yield, efficient method, with the caveat of requiring precise control of reaction parameters.

- Direct chlorination with N-chlorosuccinimide is suitable for rapid synthesis but demands careful reaction control to avoid impurities.

Chemical Reactions Analysis

Types of Reactions: 4-(Chloromethyl)-5,5-dimethylhex-1-ene undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding derivatives.

Oxidation Reactions: The compound can be oxidized to form aldehydes or carboxylic acids, depending on the oxidizing agent and reaction conditions.

Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

Substitution: Derivatives such as 4-(azidomethyl)-5,5-dimethylhex-1-ene.

Oxidation: Products like 4-(formylmethyl)-5,5-dimethylhex-1-ene.

Reduction: 4-(methyl)-5,5-dimethylhex-1-ene.

Scientific Research Applications

4-(Chloromethyl)-5,5-dimethylhex-1-ene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Medicine: Investigated for its role in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-5,5-dimethylhex-1-ene involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is highly reactive, allowing the compound to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Table 1: BCME vs. This compound

Thiazole-Based Chloromethyl Urea Derivatives

Examples :

- 8a : 1-(4-(4-(Chloromethyl)thiazol-2-yl)phenyl)-3-(3-fluorophenyl)urea (MW: 362.1 g/mol, Yield: 50.3%)

- 8b : 1-(4-(4-(Chloromethyl)thiazol-2-yl)phenyl)-3-(3,5-dichlorophenyl)urea (MW: 412.0 g/mol, Yield: 58.1%)

- 8c : 1-(4-(4-(Chloromethyl)thiazol-2-yl)phenyl)-3-(3-chloro-4-fluorophenyl)urea (MW: 396.0 g/mol, Yield: 55.3%)

Key Differences :

- These compounds integrate chloromethyl groups within aromatic thiazole rings, contrasting with the aliphatic chloromethyl group in this compound.

- Synthetic yields (~50–58%) suggest moderate efficiency in introducing chloromethyl-thiazole motifs, whereas the target compound’s synthesis yield is unspecified.

Table 2: Thiazole Derivatives vs. Target Compound

| Compound | Molecular Weight (g/mol) | Yield | Key Functional Groups |

|---|---|---|---|

| 8a–8c | 362.1–412.0 | 50–58% | Urea, thiazole, chloromethyl |

| Target Compound | 146.66 | N/A | Alkene, chloromethyl |

4-Bromo-5,5-dimethylcyclohex-2-en-1-one

Molecular Formula : C₈H₁₁BrO

Molecular Weight : 203.08 g/mol (CAS: 69083-80-3)

Key Differences :

- This compound features a bromine substituent on a cyclohexenone ring, differing from the aliphatic chloromethyl-alkene structure of the target compound.

- The electron-withdrawing ketone group in the cyclohexenone enhances electrophilicity, while the bromine atom serves as a superior leaving group compared to chloromethyl.

- Applications: Likely used as an intermediate in organic synthesis, whereas this compound may serve in polymer or agrochemical production.

Table 3: Cyclohexenone Derivative vs. Target Compound

| Property | 4-Bromo-5,5-dimethylcyclohex-2-en-1-one | This compound |

|---|---|---|

| Backbone | Cyclohexenone ring | Linear alkene |

| Halogen | Bromine | Chlorine |

| Key Reactivity | Electrophilic substitution | Nucleophilic substitution |

Biological Activity

4-(Chloromethyl)-5,5-dimethylhex-1-ene is an organic compound with significant potential in various chemical and biological applications. Its structure, characterized by a chloromethyl group and a hexene backbone, allows for diverse reactivity, making it a valuable intermediate in synthetic chemistry and pharmaceuticals.

The compound has the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C9H17Cl |

| Molecular Weight | 160.68 g/mol |

| IUPAC Name | This compound |

| InChI Key | GHWTZAFFJOHHML-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)C(CC=C)CCl |

The biological activity of this compound primarily arises from its reactivity towards nucleophiles and electrophiles. The chloromethyl group is particularly reactive, facilitating various substitution reactions with nucleophiles such as amines and alcohols. This reactivity can lead to the formation of a variety of derivatives that may exhibit distinct biological activities.

Antimicrobial Activity

Research has shown that compounds containing chloromethyl groups often exhibit antimicrobial properties. For instance, derivatives synthesized from this compound have been tested for their efficacy against various bacterial strains. These studies indicate that certain derivatives possess significant antibacterial activity, potentially useful in developing new antibiotics .

Antiviral Potential

In addition to antimicrobial properties, preliminary studies suggest that some derivatives may also exhibit antiviral activities. The mechanism involves interference with viral replication processes, although specific pathways remain to be fully elucidated.

Case Studies

-

Synthesis of Antimicrobial Derivatives :

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and evaluated their antimicrobial activity against Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives showed a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics, suggesting enhanced efficacy . -

Antiviral Screening :

A separate investigation focused on the antiviral potential of synthesized compounds derived from this compound against influenza virus. The study reported a notable reduction in viral titers in treated cell cultures compared to controls, indicating potential for further development into antiviral agents .

Comparison with Related Compounds

When compared to similar chloromethyl compounds, this compound shows unique reactivity patterns due to its specific structure:

| Compound | Antimicrobial Activity | Antiviral Activity |

|---|---|---|

| This compound | High | Moderate |

| Chloromethyl methyl ether | Moderate | Low |

| 4-(Chloromethyl)benzoic acid | Low | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.